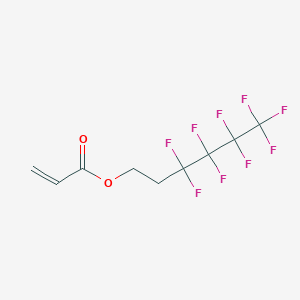

2-(Perfluorobutyl)ethyl acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

2-(Perfluorobutyl)ethyl acrylate is a fluorinated monomer characterized by its low surface tension and high chemical stability. It is a colorless to light yellow liquid with a molecular formula of C9H7F9O2 and a molecular weight of 318.14 . This compound is widely used in various applications due to its unique properties, such as high water and oil repellency .

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(Perfluorobutyl)ethyl acrylate involves the reaction of 1H,1H,2H,2H-nonafluoro-1-hexanol with acryloyl chloride in the presence of triethylamine and tetrahydrofuran as a solvent. The reaction mixture is cooled in ice and stirred, followed by the removal of tetrahydrofuran and triethylamine using a rotary evaporator . Another method involves the reaction of a fluorine-containing alcohol with acrylic acid in the presence of p-toluenesulfonic acid and hydroquinone at 80°C, yielding a high purity product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .

化学反応の分析

Types of Reactions: 2-(Perfluorobutyl)ethyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polymers with high water and oil repellency.

Substitution Reactions: The fluorinated side chain can participate in substitution reactions, modifying the compound’s properties.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals or UV light in the presence of suitable initiators.

Substitution Reactions: Typically involve nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

Polymers: Used in coatings, adhesives, and biomedical applications.

Modified Acrylates: Tailored for specific industrial uses.

科学的研究の応用

Coatings and Surface Modifiers

PFBEA is primarily utilized as a surface modifier in coatings due to its exceptional water and oil repellency. This property makes it ideal for applications requiring durable and hydrophobic surfaces.

Key Benefits:

- High Water Repellency : Enhances the durability of coatings against moisture.

- Oil Repellency : Protects surfaces from oil stains and degradation.

Applications:

- Automotive Coatings : Used in protective coatings for vehicles to enhance resistance to environmental factors.

- Industrial Coatings : Applied in various industrial settings where chemical resistance is crucial.

Biomedical Applications

PFBEA is gaining traction in biomedical fields, particularly in the development of polymers for drug delivery systems and tissue engineering scaffolds.

Case Studies:

- Drug Delivery Systems : Research indicates that PFBEA-based polymers can effectively encapsulate drugs, providing controlled release profiles while maintaining biocompatibility .

- Tissue Engineering : Studies have shown that scaffolds made from PFBEA exhibit favorable mechanical properties and support cell adhesion, making them suitable for regenerative medicine applications .

Energy Applications

The compound is also explored for its potential use in energy technologies, particularly in fuel cells and solar cells.

Applications:

- Fuel Cells : PFBEA can be incorporated into polymer electrolyte membranes, enhancing proton conductivity while maintaining chemical stability under operational conditions .

- Solar Cells : Its properties can be utilized in the development of protective layers that improve efficiency by reducing surface reflection and enhancing durability against environmental degradation .

Comparative Data Table

| Application Area | Key Properties | Notable Uses |

|---|---|---|

| Coatings | Water and oil repellency | Automotive, industrial coatings |

| Biomedical | Biocompatibility, mechanical strength | Drug delivery systems, tissue scaffolds |

| Energy | Chemical stability, conductivity | Polymer membranes for fuel cells, solar cell layers |

作用機序

The mechanism of action of 2-(Perfluorobutyl)ethyl acrylate primarily involves its ability to form hydrophobic and oleophobic barriers. This is achieved through the formation of a polymer network that repels water and oil, preventing the adhesion of liquids and stains . The molecular targets include the surfaces of materials where the compound is applied, creating a protective layer .

類似化合物との比較

- 2-(Perfluorooctyl)ethyl acrylate

- 2-(Perfluorobutyl)ethyl methacrylate

- 2-(Perfluorobutyl)ethyl α-fluoroacrylate

- 2-(Perfluorobutyl)ethyl α-chloroacrylate

Comparison: 2-(Perfluorobutyl)ethyl acrylate is unique due to its shorter fluorinated side chain, which reduces environmental risks associated with bioaccumulation compared to longer-chain fluorinated compounds . It also offers a balance between high repellency and lower environmental impact, making it a preferred choice for various applications .

特性

CAS番号 |

117374-41-1 |

|---|---|

分子式 |

C9H7F9O2 |

分子量 |

318.14 g/mol |

IUPAC名 |

ethyl 3,3,4,4,5,5,6,6,6-nonafluoro-2-methylidenehexanoate |

InChI |

InChI=1S/C9H7F9O2/c1-3-20-5(19)4(2)6(10,11)7(12,13)8(14,15)9(16,17)18/h2-3H2,1H3 |

InChIキー |

FGOVBOZQOFWGCX-UHFFFAOYSA-N |

SMILES |

C=CC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

正規SMILES |

CCOC(=O)C(=C)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Key on ui other cas no. |

52591-27-2 |

ピクトグラム |

Flammable; Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。